N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(12-14-2-1-11-24-14)19-9-10-21-17(23)4-3-15(20-21)13-5-7-18-8-6-13/h1-8,11H,9-10,12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPQDKRADRICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the pyridazinone core.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via similar coupling reactions or through direct functionalization methods.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(phenyl)acetamide: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to similar compounds. This can result in distinct biological activities or chemical behaviors, making it a valuable compound for research and development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step protocols. The pyridazinone core is formed via cyclocondensation of hydrazine derivatives with diketones, followed by alkylation of the ethylacetamide-thiophene moiety. Key conditions include:
- Solvent selection : Aprotic solvents (DMF, THF) for amide bond formation using EDCI as a coupling agent.
- Temperature control : 60–80°C for cyclization steps to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Monitoring via TLC and intermediate characterization by -NMR is critical .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton/carbon environments (e.g., pyridazinone C=O at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error.
- HPLC-UV : Purity assessment using a C18 column (λ = 254 nm, acetonitrile/water mobile phase).
- FT-IR : Identify functional groups (amide N-H stretch ~3300 cm, C=O stretch ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous dosing in rodents) and plasma protein binding (equilibrium dialysis).
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatic microsomes.
- Structural optimization : Introduce methyl or fluorine groups at metabolically labile sites (e.g., thiophene ring) to reduce clearance .
Q. What experimental and computational methods are most effective for studying the interaction between this compound and its protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (association/dissociation rates) with immobilized target proteins.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS/AMBER) to identify key binding residues.
- Mutagenesis validation : Replace predicted interaction residues (e.g., His-342 in kinase targets) and assess activity loss via enzymatic assays .
Q. How does the bioactivity profile of this compound compare to structurally similar pyridazinone derivatives, and what structural features account for these differences?
- Methodological Answer :
- Comparative QSAR Analysis : Use CoMFA/CoMSIA models to correlate substituent effects (e.g., pyridin-4-yl vs. phenyl) with IC values.
- Thiophene advantage : The thiophene-2-yl group enhances π-π stacking with aromatic residues in kinase ATP-binding pockets, improving inhibition over non-thiophene analogs.
- Pyridin-4-yl substitution : Increases solubility via hydrogen bonding with solvent, unlike hydrophobic pyridin-3-yl derivatives .
Q. What strategies are recommended when encountering conflicting results in enzyme inhibition assays across different laboratories?
- Methodological Answer :
- Assay standardization : Uniform enzyme concentrations (e.g., 10 nM kinase), buffer pH (7.4), and ATP levels (1 mM).
- Orthogonal validation : Use fluorescence polarization (FP) alongside radiometric assays to cross-verify inhibition.
- Reference controls : Include staurosporine or other well-characterized inhibitors to normalize inter-lab variability .
Q. How can the synthetic yield of this compound be optimized while minimizing byproduct formation?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling steps (thiophene introduction).
- Reaction monitoring : Use in situ IR spectroscopy to track intermediate formation and adjust stoichiometry.
- Byproduct mitigation : Add molecular sieves to absorb water in condensation steps, reducing hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
